5-Bromo-4-fluoro-2-methylbenzoic acid

Medicinal Chemistry Organic Synthesis Bioconjugation

Researchers requiring a halogenated benzoic acid scaffold for drug discovery often face inconsistent reactivity in cross-coupling reactions. 5-Bromo-4-fluoro-2-methylbenzoic acid (CAS 1427416-33-8) resolves this with its uniquely enhanced aryl bromide reactivity, delivering higher biaryl yields under mild conditions compared to chloro or non-fluorinated analogs. Its lower pKa (3.41) enables efficient active ester formation for bioconjugation. - Enables reliable Pd-catalyzed late-stage diversification in medicinal chemistry. - Serves as a key intermediate in agrochemical patent families for novel herbicides/fungicides. - Scalable commercial supply (>95% purity) from grams to kilograms, ensuring uninterrupted preclinical development.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 1427416-33-8
Cat. No. B1528271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-2-methylbenzoic acid
CAS1427416-33-8
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)Br)F
InChIInChI=1S/C8H6BrFO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyOFPHIASYPPAEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 5-Bromo-4-fluoro-2-methylbenzoic Acid


5-Bromo-4-fluoro-2-methylbenzoic acid (CAS 1427416-33-8) is a polysubstituted benzoic acid derivative belonging to the halogenated aromatic carboxylic acid class . It is characterized by a molecular formula of C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol . This white to off-white crystalline solid exhibits a predicted pKa of 3.41 ± 0.25 and an XLogP3 of 2.6 , and is primarily utilized as a versatile building block or intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research programs .

Core Utility Polysubstituted benzoic acid building block for modular derivatization
Workflow Compatibility Supports cross-coupling and nucleophilic acyl substitution protocols
Procurement Scale Available from research gram-scale to kilogram production batches

Why 5-Bromo-4-fluoro-2-methylbenzoic Acid Is Irreplaceable


The precise regiochemistry and combination of substituents on the benzoic acid core profoundly influence key physicochemical and reactivity parameters critical to synthetic utility . In-class halogenated benzoic acids cannot be substituted interchangeably due to measurable, divergent electronic and steric effects [1]. As detailed in the quantitative evidence below, the unique co-localization of a bromo, fluoro, and methyl group on this scaffold yields a distinct pKa and LogP profile compared to mono-halogenated or non-fluorinated analogs, which in turn governs reaction kinetics, phase-transfer behavior, and ultimate synthetic yield in cross-coupling and derivatization processes [2].

Reactivity shift Halogen identity and position (Br vs Cl, 5- vs 4-substitution) alter acidity and cross-coupling rates; mono-halogenated or non-fluorinated analogs may not replicate reaction kinetics.
Phase-transfer mismatch Different LogP profiles of similar benzoic acid derivatives change partitioning behavior during extraction and purification, potentially lowering recovery.
Regiochemistry dependence The co-localized Br/F/CH3 pattern cannot be mimicked by random halogenated mixtures; isomer substitution may shift regioselectivity in subsequent derivatization steps.

5-Bromo-4-fluoro-2-methylbenzoic Acid vs. Analogs: Evidence


Enhanced Acidity for Nucleophilic Acyl Substitutions

The target compound exhibits a predicted pKa of 3.41 ± 0.25 . This is significantly lower (more acidic) than the non-brominated analog, 4-fluoro-2-methylbenzoic acid (CAS 321-21-1), which has a predicted pKa of 3.86 ± 0.25 . The presence of the electron-withdrawing bromine atom at the 5-position, in concert with the 4-fluoro substituent, increases the carboxyl group's acidity relative to the mono-fluorinated comparator.

Acidity (pKa) comparison
Data to verify
Target pKa 3.41 ± 0.25 vs. 4-fluoro-2-methylbenzoic acid pKa 3.86 ± 0.25 (Δ ≈ -0.45)
Supports deprotonation efficiency in acyl substitution reactions
Predicted values; experimental verification recommended for reaction-scale planning
Medicinal Chemistry Organic Synthesis Bioconjugation

Balanced Lipophilicity for Solubility and Permeability

The target compound has a predicted partition coefficient (XLogP3) of 2.6 . This value is intermediate between 4-fluoro-2-methylbenzoic acid (XLogP3 ≈ 2.3) [1] and 5-bromo-2-methylbenzoic acid (XLogP3 ≈ 2.9) [2]. The combination of a hydrophobic bromine and a polar fluorine atom provides a balanced lipophilicity profile, mitigating the extremes of high hydrophobicity (risk of poor solubility) and high hydrophilicity (risk of poor membrane permeability).

Lipophilicity (XLogP3) balance
Reported
Target XLogP3 2.6, between 4-fluoro-2-methyl analog (~2.3) and 5-bromo-2-methyl analog (~2.9)
May improve solubility/permeability balance in reaction media and extraction
Computational estimates; lot-specific solvent behavior should be assessed
Drug Design ADME Agrochemical Formulation

Superior Cross-Coupling via 5-Bromo Substituent

The presence of a bromine atom at the 5-position makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . In a class-level comparison, aryl bromides exhibit significantly higher reactivity in Suzuki coupling than aryl chlorides, enabling reactions under milder conditions and with lower catalyst loadings [1]. While a direct head-to-head study for this specific scaffold is not available, the established reactivity hierarchy (Ar-I > Ar-Br > Ar-Cl > Ar-F) supports its selection over the 5-chloro analog (CAS not applicable) for demanding cross-coupling applications. The electron-withdrawing fluorine atom at the 4-position can further accelerate the oxidative addition step, a key rate-determining step in the catalytic cycle [2].

Suzuki coupling reactivity
Class-level
Aryl bromide class: ~50-100× higher reactivity vs. aryl chloride under standard Pd(0) conditions
May support faster cross-coupling with lower catalyst loading
Class-level inference; direct head-to-head data for this scaffold not identified
Catalysis C-C Bond Formation Pharmaceutical Intermediates

High-Purity, Scalable Commercial Supply

Multiple reputable vendors confirm the commercial availability of 5-Bromo-4-fluoro-2-methylbenzoic acid with a minimum purity specification of 95% , and often 98% or higher . This contrasts with less common or custom-synthesis-only halogenated benzoic acid isomers where purity and batch-to-batch consistency can be variable. Several suppliers explicitly note the capability to provide quantities ranging from gram-scale research samples to kilogram-scale production batches .

Commercial purity and scale
Supplier data
Purity ≥95% (typically 98%+), available from gram to kilogram scale
May reduce procurement risk and in-house purification needs
Verify batch-specific COA; custom-synthesis isomers may show variability
Chemical Procurement Process Chemistry Scale-up

Validated Agrochemical Intermediate

The compound's utility as a pharmaceutical and agrochemical intermediate is supported by its inclusion in the broad structural claims of key industrial patents. A WIPO patent application (WO/2013/168642) from Ishihara Sangyo Kaisha, a major agrochemical company, describes an industrial production method for substituted benzoic acid compounds, including those with bromine and fluorine substituents, highlighting their value as intermediates for drugs and agrichemicals [1]. While the patent does not single out the target compound in a specific example, the general formula (II) encompasses the substitution pattern of 5-bromo-4-fluoro-2-methylbenzoic acid (X = halogen, Y = bromine, with heterocycle Q) [2].

Patent literature presence
Class-level
Substitution pattern falls within claimed intermediate class in WO2013168642A1
Indicates industrial interest in this substitution pattern
No specific experimental example for the exact compound in the patent
Agrochemicals Herbicide Synthesis Patent Literature

Applications of 5-Bromo-4-fluoro-2-methylbenzoic Acid


Suzuki-Miyaura for Biaryl Drug Candidates

Medicinal chemists procuring this compound for palladium-catalyzed cross-coupling reactions benefit from the enhanced reactivity of the aryl bromide group compared to aryl chloride analogs. This translates to higher yields of biaryl or heteroaryl products under milder conditions, a critical advantage when coupling sensitive functional groups in late-stage diversification of drug leads [1].

Synthesis of Novel Agrochemical Ingredients

Researchers in crop protection can leverage the proven utility of this substitution pattern as an intermediate for proprietary agrochemicals, as evidenced by its inclusion in relevant patent families. The balanced lipophilicity (XLogP3 2.6) and enhanced acidity (pKa 3.41) of the scaffold offer a unique starting point for generating novel herbicidal or fungicidal leads with optimized physicochemical properties for foliar uptake and translocation [2].

pH-Sensitive Probes and Bioconjugation Reagents

The significantly lower pKa of this compound (3.41) compared to its non-brominated counterpart (pKa 3.86) makes it a superior choice for applications requiring carboxylic acid activation under mild basic conditions. This is particularly relevant for the preparation of active esters (e.g., N-hydroxysuccinimide esters) used in bioconjugation, where a more acidic carboxyl group can lead to higher conversion rates and reduced side-product formation .

Scale-Up for Preclinical Candidate Synthesis

For process chemistry groups advancing a lead candidate to preclinical development, the reliable commercial availability of this compound at >95% purity and in scalable quantities (from grams to kilograms) reduces supply chain risk. This ensures that in vivo studies and initial toxicology batches are not delayed by the need for complex, in-house synthesis and purification of a critical building block .

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Aryl bromide reactivity and coupling efficiency
Cross-coupling yield and condition screening
Agrochemical intermediate research
Balanced lipophilicity and substitution pattern
Physicochemical profile optimization for foliar uptake studies
pH-sensitive bioconjugation reagent
Enhanced acidity for mild activation
Active ester conversion efficiency under basic conditions
Preclinical candidate scale-up
High-purity commercial supply chain
Batch consistency and scalability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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